1-(Prop-2-en-1-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-prop-2-enylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-6-3-9(8-10)4-7-11/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCAJYVNCOKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via β-Lactam Intermediates
A commonly reported approach to synthesize piperidine-4-carbonitrile derivatives, including 1-(prop-2-en-1-yl)piperidine-4-carbonitrile, involves a multi-step process starting from β-lactam intermediates:
Step 1: Preparation of 4-(2-bromoalkyl)-β-lactams
These are synthesized via the Staudinger reaction, which forms the β-lactam ring with a bromoalkyl side chain suitable for further transformations.Step 2: Reduction to Azetidines
The β-lactams are reduced to azetidines, which are four-membered nitrogen-containing rings, providing a flexible intermediate.Step 3: Ring Expansion and Cyanide Introduction
Treatment with potassium cyanide induces ring transformation to the six-membered piperidine ring bearing a nitrile group at the 4-position, yielding piperidine-4-carbonitrile scaffolds.Step 4: Introduction of N-Allyl Group
The nitrogen atom of the piperidine ring is alkylated with allyl bromide or a similar allylating agent to introduce the prop-2-en-1-yl substituent, forming this compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| β-Lactam formation | Staudinger reaction to form 4-(2-bromoalkyl)-β-lactams | Ketene + imine precursors | Sets up ring expansion |
| Reduction to azetidines | Reduction of β-lactams to azetidines | Suitable reducing agents (e.g., LiAlH4) | Intermediate for ring transformation |
| Ring expansion and cyanide addition | Treatment with KCN to form piperidine-4-carbonitrile | Potassium cyanide | Introduces nitrile at 4-position |
| N-Allylation | Alkylation of piperidine nitrogen with allyl bromide or equivalent | Allyl bromide, base | Introduces prop-2-en-1-yl substituent |
| Mannich condensation (alternative) | Condensation of aldehydes, ketones, and ammonium acetate to form piperidin-4-one derivatives | Aromatic aldehydes, ketones, NH4OAc | Precursor for carbonitrile conversion |
| Recrystallization | Purification by dissolving in hot ethanol and slow cooling | Ethanol solvent | Ensures purity and structural integrity |
Research Findings and Yield Considerations
The multi-step β-lactam route is efficient but involves several steps with moderate overall yields due to purification challenges, especially during the primary amine isolation after cyanide introduction.
The Mannich condensation provides a straightforward synthesis of piperidin-4-one derivatives, but subsequent conversion to carbonitriles may require additional optimization to improve yields and selectivity.
N-Allylation is generally high-yielding and provides a versatile handle for further functionalization.
Purification by recrystallization is essential to obtain analytically pure compounds suitable for biological evaluation or further synthetic transformations.
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Prop-2-en-1-yl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Modifications
Piperidine-4-carbonitrile derivatives are distinguished by substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperidine-4-carbonitrile Derivatives
Physicochemical and Pharmacokinetic Considerations
While explicit data (e.g., logP, solubility) are absent in the evidence, structural trends suggest:
Biological Activity
1-(Prop-2-en-1-yl)piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a prop-2-en-1-yl group and a cyano group at the 4-position. This structural configuration is significant for its biological activity, as the presence of the cyano group can enhance interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of piperidine have shown significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa) with IC50 values ranging from 6.52 ± 0.42 μM to 7.88 ± 0.52 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring significantly influence the anticancer activity. For example:
- 4-Methyl piperidine substitution on the A-ring exhibited superior anticancer activity compared to other nitrogen-containing heterocycles.
- Compounds with 4-hydroxy piperidine and morpholine showed reduced efficacy, suggesting that specific substitutions can enhance or diminish biological activity .
The mechanisms underlying the anticancer effects of this compound derivatives are multifaceted:
- Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
- Induction of Apoptosis : The compounds may induce apoptosis in cancer cells through activation of intrinsic pathways, leading to DNA damage and cell cycle arrest.
- Low Toxicity to Normal Cells : Notably, these compounds demonstrate lower toxicity towards normal cervical epithelial cells, indicating a favorable therapeutic index .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 6f | HeLa | 6.52 ± 0.42 | Significant antiproliferative effect |
| 6f | SiHa | 7.88 ± 0.52 | Lower toxicity towards normal cells |
| 6k | HeLa | Higher than cisplatin | More effective than traditional chemotherapy agents |
These results underscore the potential of these compounds as novel anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile?
- Methodology :
- Nucleophilic substitution : React piperidine-4-carbonitrile with allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions. Monitor progress via TLC or HPLC.
- Cyanide displacement : For derivatives, substitute halides (e.g., bromine or chlorine) with cyanide groups using KCN in DMSO at elevated temperatures (120°C), followed by extraction with Et₂O and silica gel chromatography for purification .
- Safety : Use fume hoods and personal protective equipment (PPE) due to nitrile toxicity.
Q. How should researchers handle safety concerns when working with nitrile-containing compounds like this compound?
- Protocols :
- Inhalation exposure : Immediately move to fresh air; administer artificial respiration if breathing is impaired .
- Skin contact : Wash with soap and water; avoid direct contact using nitrile gloves.
- Storage : Store in airtight containers away from oxidizing agents. Monitor occupational exposure limits (OELs) per regional guidelines .
Q. What spectroscopic methods are optimal for characterizing the structure of this compound?
- Techniques :
- NMR : Use and NMR in DMSO-d₆ to identify allyl protons (δ 5.1–5.8 ppm) and nitrile carbon (δ ~120 ppm). Confirm stereochemistry via - COSY or NOESY .
- IR : Detect nitrile stretching vibrations near 2240 cm⁻¹.
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can SHELX software be utilized in refining the crystal structure of this compound derivatives?
- Workflow :
- Data processing : Use SHELXC for data scaling and SHELXD for phase determination. For twinned crystals, apply twin-law refinement in SHELXL .
- Model refinement : Optimize anisotropic displacement parameters (ADPs) and validate via R-factor convergence. Address disorder using PART instructions.
- Validation : Check geometric restraints (e.g., bond lengths/angles) against Cambridge Structural Database (CSD) norms. Generate CIF reports with SHELXPRO .
Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results for piperidine-carbonitrile derivatives?
- Approaches :
- DFT benchmarking : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve agreement.
- Crystallographic validation : Use SHELXL to refine hydrogen bonding or torsional angles that deviate from molecular mechanics predictions.
- Statistical analysis : Apply Hamilton R-factors to assess model reliability when electron density maps conflict with predicted conformers .
Q. How can structure-activity relationship (SAR) studies be designed for this compound based on its structural analogs?
- Design principles :
- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the allyl or piperidine positions to assess steric/electronic effects on bioactivity.
- Bioisosteric replacement : Replace the nitrile group with carboxylic acid or amide moieties to evaluate pharmacokinetic impacts.
- Pharmacophore mapping : Use X-ray crystallography (via SHELX) or docking studies to correlate substituent positioning with activity trends observed in analogs (e.g., furan or thiophene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
